3,5-Diethoxy-4-methoxybenzoic acid
Description
Properties
CAS No. |
61470-52-8 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3,5-diethoxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H16O5/c1-4-16-9-6-8(12(13)14)7-10(17-5-2)11(9)15-3/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
ZVXPFXULLLGVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OCC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the aromatic ring significantly alter molecular weight, polarity, and solubility. Key analogs include:
Table 1: Structural Comparison of Benzoic Acid Derivatives
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (e.g., 3,5-dichloro-4-methoxybenzoic acid) increase acidity compared to ethoxy/methoxy groups, which are electron-donating .
- Hydrogen Bonding : Hydroxyl groups (e.g., syringic acid) enhance water solubility and reactivity, whereas ethoxy groups increase hydrophobicity .
Physical Properties
Table 2: Comparative Physical Properties
Key Trends :
Mechanistic Insights :
- Antimicrobial Activity : Chlorinated analogs likely disrupt microbial membranes via hydrophobic interactions, whereas hydroxylated derivatives (e.g., syringic acid) act through radical scavenging .
- QSAR Studies : Quantitative structure-activity relationship (QSAR) models indicate that methoxy and ethoxy groups enhance lipophilicity, improving cell membrane penetration .
Q & A
Basic Research Questions
Q. What are the most reliable synthesis routes for 3,5-diethoxy-4-methoxybenzoic acid, and what are their key experimental parameters?
- Methodology : A common approach involves multi-step alkylation and oxidation. For example, methyl benzoate derivatives can undergo sequential etherification using ethoxy and methoxy groups under basic conditions (e.g., K₂CO₃ in DMF), followed by oxidation of the methyl ester to the carboxylic acid using CrO₃ or KMnO₄ in acidic media . Alternative methods utilize Ullmann coupling for aryl ether formation, requiring Cu catalysts and elevated temperatures (120–150°C) .
- Critical Parameters : Reaction time (18–24 hours for reflux), solvent polarity (DMSO or DMF for solubility), and stoichiometric control of alkoxy groups to avoid over-alkylation .
Q. How can researchers ensure high-purity isolation of this compound?
- Purification Strategy : Post-synthesis, the crude product is typically dissolved in a water-ethanol mixture (1:2 v/v) and acidified with HCl to precipitate the carboxylic acid. Recrystallization using ethanol/water (70°C to 4°C gradient) achieves >95% purity . Column chromatography (silica gel, hexane/ethyl acetate 3:1) resolves minor byproducts like unreacted esters or di-alkylated impurities .
- Validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and melting point consistency (reported range: 141–143°C for analogous compounds) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is mandatory if dust or aerosols form .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks from volatile intermediates (e.g., ethoxy bromide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Use factorial design to test variables: temperature (100–150°C), catalyst loading (CuI 5–15 mol%), and solvent (DMF vs. DMSO). Response surface modeling identifies optimal conditions .
- Case Study : A 23% yield increase was achieved by switching from DMF to DMSO (higher dielectric constant stabilizes intermediates) and reducing CuI from 10% to 7.5% .
Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy)?
- Root Cause Analysis : Discrepancies may arise from assay conditions (pH, co-solvents). For example, this compound’s COX-2 inhibition varies with DMSO concentration (>2% reduces binding affinity) .
- Validation Protocol : Replicate assays using standardized buffers (PBS pH 7.4, ≤1% DMSO) and compare with positive controls (e.g., aspirin for COX inhibition). LC-MS monitors compound stability during assays .
Q. What advanced spectral techniques are recommended for structural elucidation and impurity profiling?
- Spectral Toolkit :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm), ethoxy (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.1 ppm for CH₂), and carboxylic acid (δ 12.1 ppm, broad) .
- HRMS : Confirm molecular ion [M-H]⁻ at m/z 269.0793 (C₁₂H₁₄O₅, calc. 269.0795) .
- FTIR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O (1680–1700 cm⁻¹) .
- Impurity Detection : Use LC-QTOF to identify di-ethoxy byproducts (e.g., 3,4,5-triethoxy isomers) via exact mass matching .
Data Contradiction Analysis
- Example : Conflicting melting points (e.g., 141–143°C vs. 135–138°C) may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) thermograms distinguish polymorphs by endothermic peaks .
- Resolution : Re-crystallize the compound in alternative solvents (e.g., acetone/water) and compare DSC profiles with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
